

An In-depth Technical Guide to Dipentylone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dipentylone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentylone, also known as N,N-Dimethylpentylone or bk-DMBDP, is a synthetic cathinone with stimulant effects that has emerged as a designer drug.[1] First detected in Sweden in 2014, it has since been identified in various regions, including the United States.[1] This technical guide provides a comprehensive overview of **Dipentylone**, including its chemical identity, synthesis, analytical methods for detection, pharmacology, and toxicology, intended for researchers, scientists, and drug development professionals.

Chemical Identification

Identifier	Value
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one[1]
CAS Number (Free Base)	803614-36-0[1]
CAS Number (Hydrochloride)	17763-13-2
Molecular Formula	C ₁₄ H ₁₉ NO ₃ [1]
Molar Mass	249.310 g·mol ⁻¹ [1]

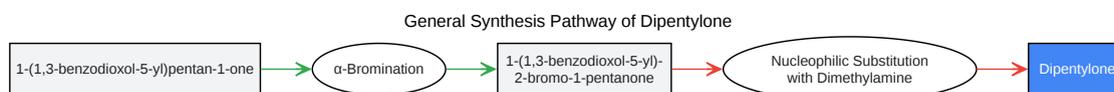
Synthesis

The synthesis of **Dipentylone**, like other synthetic cathinones, is a process that can be accomplished with standard laboratory equipment. A common method involves a two-step process.[2]

General Synthesis Pathway

A facile synthesis route for **Dipentylone** involves the following steps:

- α -Bromination: The synthesis typically starts with the α -bromination of 1-(1,3-benzodioxol-5-yl)pentan-1-one. This reaction introduces a bromine atom at the alpha position to the ketone.
- Nucleophilic Substitution: The resulting α -bromoketone, 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone, is then reacted with dimethylamine. The dimethylamine acts as a nucleophile, displacing the bromide to form **Dipentylone**. [2] The final product is often isolated as a hydrochloride salt to improve its stability.[2]



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*General Synthesis Pathway of **Dipentylone***

Analytical Methodologies

The detection and quantification of **Dipentylone** in various matrices, such as seized materials and biological samples, are crucial for forensic and clinical toxicology. Several analytical techniques have been employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of **Dipentylone** in seized drug materials.[3]

4.1.1. Experimental Protocol: GC-MS Analysis of Seized Materials

This protocol is a general guideline for the analysis of solid drug materials.

- Sample Preparation:
 - Accurately weigh approximately 0.1 g of the homogenized powder sample.
 - Dissolve the sample in 1 mL of methanol.
 - Sonicate the mixture for 5 minutes to ensure complete dissolution.
 - Centrifuge the sample to pellet any insoluble materials.
 - Transfer the clear supernatant to a GC-MS vial for analysis.
- Instrumentation Parameters (Example):
 - GC System: Agilent 7890B or equivalent.
 - Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.
 - Carrier Gas: Helium at a constant flow rate of 2 mL/min.
 - Inlet Temperature: 280 °C.
 - Injection Mode: Split (20:1).
 - Oven Temperature Program: Initial temperature of 120 °C, ramp to 300 °C at 70 °C/min, hold for 12 minutes.[4]
 - MS System: Agilent 5977B MSD or equivalent.
 - Transfer Line Temperature: 280 °C.[4]
 - Ion Source Temperature: 230 °C.[4]
 - Quadrupole Temperature: 150 °C.[4]

- Scan Range: m/z 40-550.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of **Dipentylone** and its metabolites in biological fluids like whole blood and urine.[5][6]

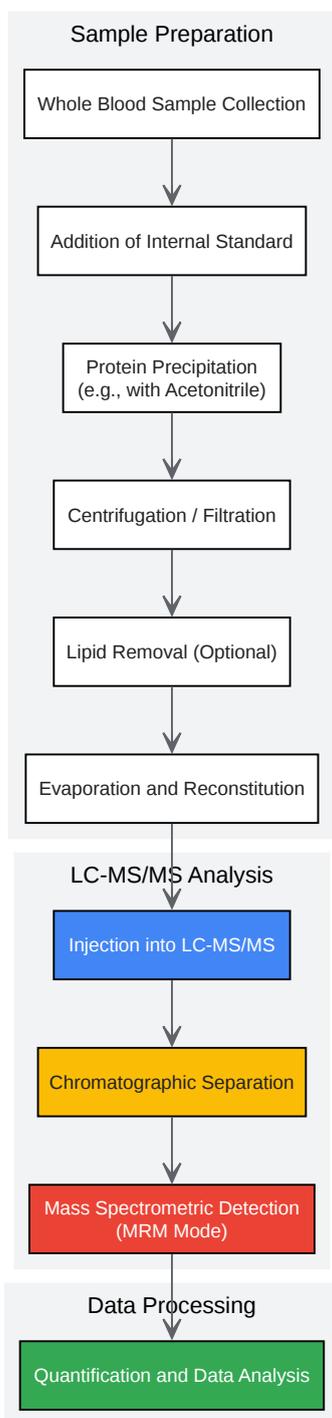
4.2.1. Experimental Protocol: LC-MS/MS Analysis of **Dipentylone** in Whole Blood

This protocol provides a general procedure for the extraction and analysis of **Dipentylone** from whole blood.

- Sample Preparation (Protein Precipitation and Lipid Removal):
 - To 1.0 mL of whole blood in a screw-cap tube, add 4.0 mL of phosphate-buffered saline (PBS) and 2.0 mL of water.
 - Spike the sample with an appropriate internal standard (e.g., **Dipentylone-d₅**).
 - Vortex and centrifuge at 3000 rpm for 10 minutes.[7]
 - For protein precipitation, add an appropriate volume of acetonitrile (e.g., 250 µL to 50 µL of sample), vortex, and filter.[8]
 - Further cleanup to remove lipids can be performed using a product like Agilent Captiva EMR—Lipid 96-well plates according to the manufacturer's protocol.[5]
 - Evaporate the eluate to dryness and reconstitute in an appropriate mobile phase.[7]
- Instrumentation Parameters (Example):
 - LC System: Agilent 1290 Infinity II LC System or equivalent.
 - Column: C18 column (e.g., 2.1 mm I.D. x 100 mm, 2.6 µm).[8]
 - Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[8]

- Mobile Phase B: 0.1% formic acid in methanol.[8]
- Flow Rate: 0.3 mL/min.[8]
- Column Temperature: 40 °C.[8]
- MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.[8]
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for **Dipentylone** and its internal standard should be optimized.

General Workflow for LC-MS/MS Analysis of Dipentylone in Whole Blood



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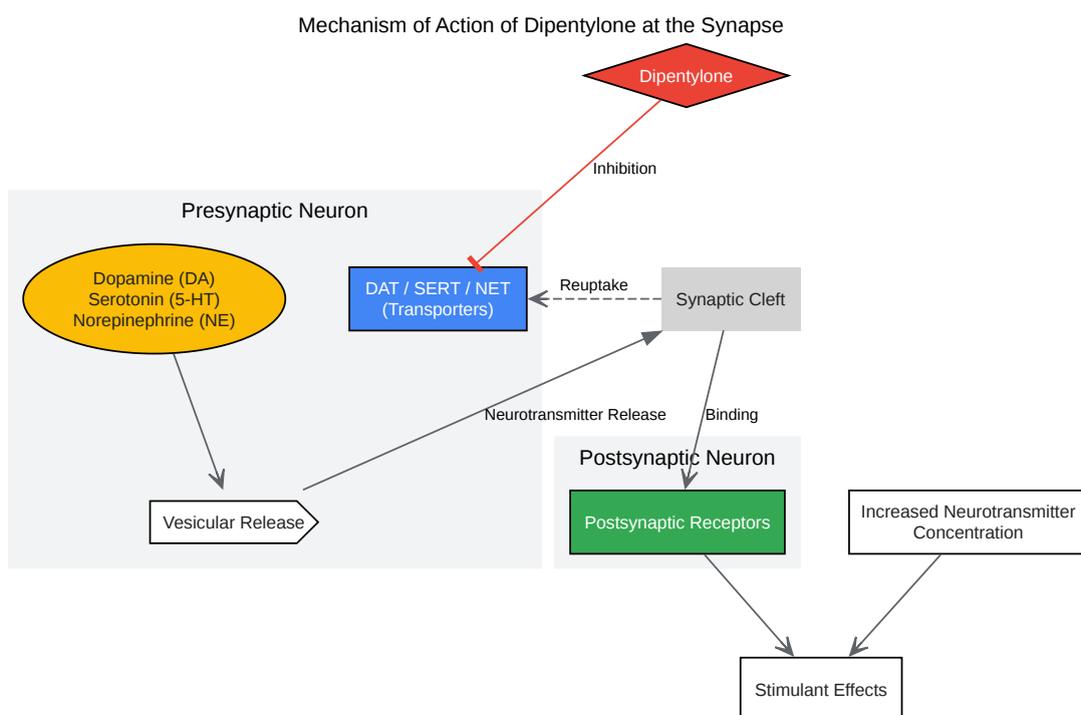
General Workflow for LC-MS/MS Analysis

Pharmacology

Dipentylone primarily acts as a stimulant by modulating the function of monoamine transporters in the central nervous system.

Mechanism of Action

Dipentylone interacts with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9] By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to its stimulant effects.[9]



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*Mechanism of Action of **Dipentylone***

In Vitro Pharmacology

5.2.1. Experimental Protocol: Dopamine Transporter Uptake Inhibition Assay

This protocol outlines a general method for determining the potency of **Dipentylone** to inhibit dopamine uptake in cells expressing the dopamine transporter.[9][10]

- Cell Culture:
 - Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK-293 or COS-7 cells.
 - Plate the cells in a 96-well plate at an appropriate density (e.g., 20,000 cells/well for transiently transfected COS-7 cells) and allow them to adhere overnight.[9]
- Uptake Assay:
 - On the day of the experiment, wash the cells with an appropriate assay buffer (e.g., Krebs-HEPES buffer).
 - Pre-incubate the cells with varying concentrations of **Dipentylone** for a specified time (e.g., 10 minutes).
 - Initiate the uptake by adding a fixed concentration of [³H]Dopamine.
 - Allow the uptake to proceed for a short period (e.g., 10 minutes) at room temperature.
 - Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
 - Lyse the cells and measure the amount of radioactivity using a scintillation counter.
 - Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Metabolism and Toxicology

Metabolism

Dipentylone is metabolized in the body, with pentylone being a major metabolite formed through N-dealkylation.[11] The detection of pentylone in toxicological screenings should prompt further investigation for the presence of **Dipentylone**. [11]

Toxicological Data

Toxicological data for **Dipentylone** is primarily derived from postmortem case reports.

Table 1: Blood Concentrations of **Dipentylone** and Pentylone in Postmortem Cases[11]

Compound	Concentration Range (ng/mL)	Median (ng/mL)	Mean ± SD (ng/mL)
Dipentylone	3.3 - 970	145	277 ± 283
Pentylone	1.3 - 420	31	88 ± 127

Data from a case series of 18 postmortem investigations.

Conclusion

This technical guide provides a summary of the current scientific knowledge on **Dipentylone**. The information on its chemical properties, synthesis, analytical detection, pharmacology, and toxicology is intended to be a valuable resource for the scientific community. As the landscape of novel psychoactive substances continues to evolve, ongoing research and the development of robust analytical methods are essential for understanding the risks associated with these compounds.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dipentylone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1660625#cas-number-and-iupac-name-for-dipentylone]

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